molecular formula C16H22N4O2 B12914484 2,6-Bis(diethylamino)quinoxaline-5,8-dione CAS No. 62471-82-3

2,6-Bis(diethylamino)quinoxaline-5,8-dione

Cat. No.: B12914484
CAS No.: 62471-82-3
M. Wt: 302.37 g/mol
InChI Key: QQLOHDKKUOQKLS-UHFFFAOYSA-N
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Description

2,6-Bis(diethylamino)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse pharmacological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes two diethylamino groups attached to a quinoxaline-5,8-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2,6-Bis(diethylamino)quinoxaline-5,8-dione, the specific synthetic route may involve the reaction of diethylamine with a quinoxaline-5,8-dione precursor under controlled conditions. Various synthetic methods have been developed to optimize yield and purity, often employing green chemistry principles to minimize environmental impact .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(diethylamino)quinoxaline-5,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives .

Scientific Research Applications

2,6-Bis(diethylamino)quinoxaline-5,8-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(diethylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of biological processes such as cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of diethylamino groups, which can enhance its solubility, bioavailability, and interaction with biological targets. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific pharmacological profile .

Properties

CAS No.

62471-82-3

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

2,6-bis(diethylamino)quinoxaline-5,8-dione

InChI

InChI=1S/C16H22N4O2/c1-5-19(6-2)11-9-12(21)14-15(16(11)22)17-10-13(18-14)20(7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

QQLOHDKKUOQKLS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=NC(=CN=C2C1=O)N(CC)CC

Origin of Product

United States

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